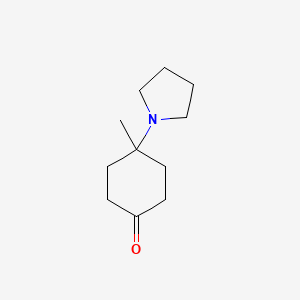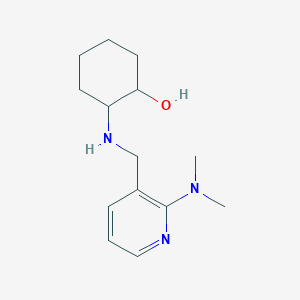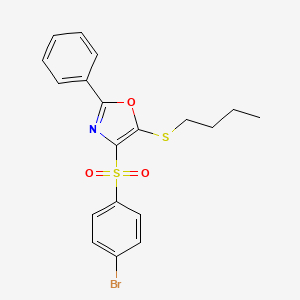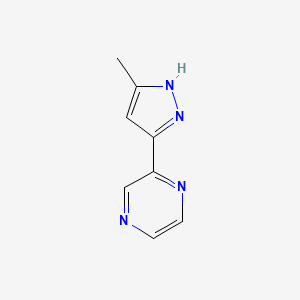
4-Methyl-4-(pyrrolidin-1-yl)cyclohexan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-Methyl-4-(pyrrolidin-1-yl)cyclohexan-1-one, commonly known as MPHP, is a synthetic cathinone that belongs to the pyrrolidine class of compounds. Cathinones are a type of stimulant drugs that are structurally similar to amphetamines and have become popular as recreational drugs. MPHP is a relatively new cathinone that has gained attention in recent years due to its potent stimulant effects.
Scientific Research Applications
Spectroscopic Studies
The compound has been used in spectroscopic studies, including Fourier-transform infrared spectroscopy (FTIR), ultraviolet-visible spectroscopy (UV-Vis), and nuclear magnetic resonance (NMR). These studies help to understand the structural properties of the molecule .
Nonlinear Optics (NLO) Analysis
The compound has been used in nonlinear optics (NLO) analysis. NLO materials have wide applications in areas like optical switching, optical computing, and data storage .
Quantum Chemical Calculations
Quantum chemical calculations have been carried out on this compound using density functional theory (DFT). These calculations help to understand the electronic and structural properties of the molecule .
Drug Enforcement and Forensic Analysis
The compound has been studied by the Drug Enforcement Administration’s Special Testing and Research Laboratory for its potential use in drug enforcement and forensic analysis .
Inhibition of Dopamine and Norepinephrine Uptake
The compound has been studied for its ability to inhibit the uptake of dopamine and norepinephrine, which suggests potential applications in the treatment of conditions related to these neurotransmitters .
Antitumor Activity
The compound has been evaluated for its antitumor activity against human malignant melanoma cells .
Enhancement of Synaptic Plasticity and Cognitive Function
The compound has been studied for its potential to enhance synaptic plasticity and cognitive function in rodents .
properties
IUPAC Name |
4-methyl-4-pyrrolidin-1-ylcyclohexan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO/c1-11(12-8-2-3-9-12)6-4-10(13)5-7-11/h2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWWITMYZZGAILB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC(=O)CC1)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-4-(pyrrolidin-1-yl)cyclohexan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-phenyl-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}-2,1-benzoxazole-5-carboxamide](/img/structure/B2729215.png)

![N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)-2-(6-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2729217.png)




![[2-[(3-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(2-methoxyphenyl)methanone](/img/structure/B2729227.png)



![3-({[3-(trifluoromethyl)benzyl]sulfanyl}methyl)-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one](/img/structure/B2729236.png)

